molecular formula C17H14Cl2N2O B4747018 2-(3,4-dichlorophenyl)-4-isopropoxyquinazoline

2-(3,4-dichlorophenyl)-4-isopropoxyquinazoline

Cat. No.: B4747018
M. Wt: 333.2 g/mol
InChI Key: QYBGBOVBJXRVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-isopropoxyquinazoline, commonly known as DCPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinazoline family and has been shown to possess unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes.

Mechanism of Action

DCPIQ works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to target proteins. This inhibition of protein kinase activity can result in a wide range of biochemical and physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
DCPIQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, inhibition of the protein kinase CK2 by DCPIQ has been shown to induce apoptosis in cancer cells, while inhibition of the protein kinase PIM1 has been shown to inhibit the growth of leukemia cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPIQ in lab experiments is its ability to selectively target specific protein kinases. This allows researchers to study the role of these enzymes in various biological processes without affecting other cellular processes. However, one limitation of using DCPIQ is that its effects on protein kinases can be highly dependent on the specific experimental conditions, such as the concentration of the compound and the duration of exposure.

Future Directions

There are many potential future directions for research involving DCPIQ. One area of interest is the development of more selective inhibitors of specific protein kinases, which could lead to the development of more effective treatments for various diseases. Another area of interest is the use of DCPIQ in combination with other drugs or therapies, which could enhance its effectiveness and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms of action of DCPIQ and its effects on various biological processes.

Scientific Research Applications

DCPIQ has been widely used in scientific research for its ability to selectively inhibit the activity of certain protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting the activity of specific protein kinases, DCPIQ can be used to study the role of these enzymes in various biological processes.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-propan-2-yloxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c1-10(2)22-17-12-5-3-4-6-15(12)20-16(21-17)11-7-8-13(18)14(19)9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGBOVBJXRVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.